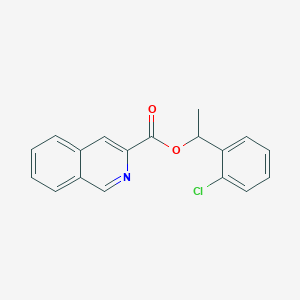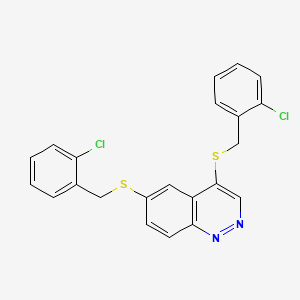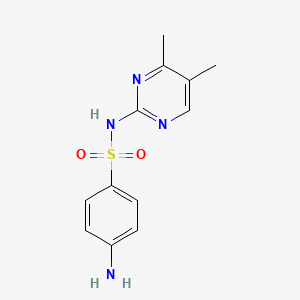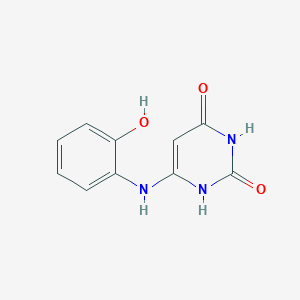
N-Decyl-N-(phosphonomethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decyl-N-(phosphonomethyl)glycine is a chemical compound that belongs to the class of organophosphorus compounds. It is structurally related to glyphosate, a well-known herbicide. This compound is characterized by the presence of a decyl group, a phosphonomethyl group, and a glycine moiety. It is primarily used in agricultural applications as a herbicide due to its ability to inhibit specific plant enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N-(phosphonomethyl)glycine typically involves the reaction of glycine with phosphonomethylating agents. One common method is the reaction of glycine with formaldehyde and phosphorous acid under acidic conditions to form N-(phosphonomethyl)glycine. This intermediate can then be reacted with decyl bromide in the presence of a base to introduce the decyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. The process starts with the synthesis of N-(phosphonomethyl)glycine, followed by the introduction of the decyl group through alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Decyl-N-(phosphonomethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonomethyl group to a phosphine oxide.
Substitution: The decyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various alkylated derivatives.
Scientific Research Applications
N-Decyl-N-(phosphonomethyl)glycine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on plant enzymes and its potential use as a herbicide.
Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Used in the formulation of herbicides and other agricultural chemicals.
Comparison with Similar Compounds
Similar Compounds
Glyphosate: N-(phosphonomethyl)glycine, a widely used herbicide.
Aminomethylphosphonic acid: A degradation product of glyphosate.
N,N-Bis(phosphonomethyl)glycine: Another organophosphorus compound with similar properties.
Uniqueness
N-Decyl-N-(phosphonomethyl)glycine is unique due to the presence of the decyl group, which enhances its lipophilicity and potentially its herbicidal activity. This structural modification distinguishes it from other similar compounds and may offer advantages in specific applications.
Properties
| 92836-90-3 | |
Molecular Formula |
C13H28NO5P |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
2-[decyl(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C13H28NO5P/c1-2-3-4-5-6-7-8-9-10-14(11-13(15)16)12-20(17,18)19/h2-12H2,1H3,(H,15,16)(H2,17,18,19) |
InChI Key |
LLSLONPOCTYQHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CC(=O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine](/img/structure/B12904855.png)
![3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12904859.png)





![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
